molecular formula C6H12ClNO B2801778 trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride CAS No. 2098127-37-6

trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride

Cat. No.: B2801778
CAS No.: 2098127-37-6
M. Wt: 149.62
InChI Key: AZDCBNXQNYXXEO-KGZKBUQUSA-N
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Description

trans-3,3a,4,5,6,6a-Hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride: is a chemical compound with the molecular formula C6H11NO.ClH. It is a hydrochloride salt form of hexahydro-1H-furo[3,4-c]pyrrole, a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common synthetic route is the cyclization of 1,4-diaminobutane with furan-2-carboxylic acid in the presence of a strong acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the hexahydro-furo[3,4-c]pyrrole ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions, such as temperature and pH, is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

trans-3,3a,4,5,6,6a-Hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

trans-3,3a,4,5,6,6a-Hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride: has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: : The compound can be used to study biological processes and interactions with biomolecules.

  • Industry: : The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

trans-3,3a,4,5,6,6a-Hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride: can be compared with other similar compounds, such as furo[3,4-c]pyrrole and hexahydro-pyrrole derivatives . These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of This compound

Properties

IUPAC Name

(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5-3-8-4-6(5)2-7-1;/h5-7H,1-4H2;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDCBNXQNYXXEO-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@H]2CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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